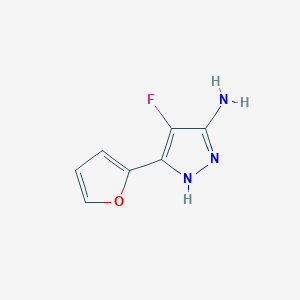

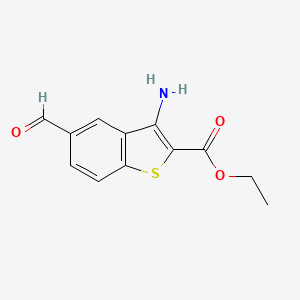

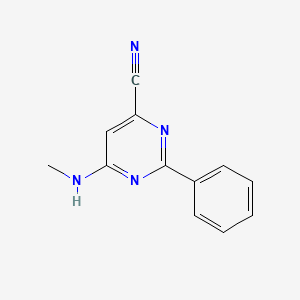

![molecular formula C12H17ClINO B1394672 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1220019-89-5](/img/structure/B1394672.png)

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride

Übersicht

Beschreibung

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride, also known as 3-IPM-HCl, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperidine and is used as a key intermediate in the synthesis of various compounds. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations are discussed in Additionally, this paper will explore the various future directions of 3-IPM-HCl research.

Wissenschaftliche Forschungsanwendungen

Drug Design and Pharmaceutical Applications

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride: is a piperidine derivative, a class of compounds that are crucial in the pharmaceutical industry. Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids . This compound can be used as a building block in the synthesis of various drugs, particularly those targeting neurological disorders due to the piperidine moiety’s affinity for binding to central nervous system receptors.

Chiral Optimization in Medicinal Chemistry

The piperidine ring is essential for chiral optimization, which is a critical process in developing enantiomerically pure pharmaceuticals . Chiral optimization can lead to drugs with improved efficacy, reduced side effects, and better pharmacokinetic profiles. 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride can serve as a starting component for synthesizing chiral molecules, potentially leading to new and more effective medications.

Agricultural Chemistry

In agriculture, piperidine derivatives are explored for their potential use in developing novel pesticides and herbicides . The structural versatility of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride allows for the creation of compounds that can interact with specific biological targets in pests, offering a pathway to more selective and environmentally friendly agrochemicals.

Material Science

The iodine component of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride makes it a candidate for use in advanced material sciences, particularly in the synthesis of organic semiconductors . These materials are crucial for developing new electronic devices, including solar cells, LEDs, and transistors, where the iodine atom can play a role in charge transfer processes.

Environmental Science

Piperidine derivatives can be used in environmental science for the remediation of pollutants. The compound’s structure may be tailored to bind with specific contaminants, facilitating their removal from water or soil . This application is particularly relevant for the cleanup of industrial waste sites and mitigating the impact of agricultural runoff.

Analytical Chemistry

In analytical chemistry, 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride can be utilized as a reagent or a standard in chromatographic methods to detect and quantify similar structures in complex mixtures . Its distinct chemical properties allow for high selectivity and sensitivity in analytical procedures.

Biochemistry Research

This compound’s reactivity and structural features make it a valuable tool in biochemistry research, particularly in studying protein-ligand interactions . It can be used to synthesize probes or markers that help in understanding the biochemical pathways and mechanisms within living organisms.

Synthesis of Biologically Active Molecules

Lastly, the compound’s ability to undergo various chemical reactions makes it an excellent substrate for synthesizing a wide range of biologically active molecules . Researchers can leverage its reactivity to create novel compounds that can be evaluated for therapeutic potential against various diseases.

Eigenschaften

IUPAC Name |

3-[(4-iodophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDWEDVLUHDYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride | |

CAS RN |

1220019-89-5 | |

| Record name | Piperidine, 3-[(4-iodophenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

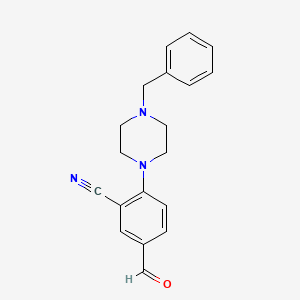

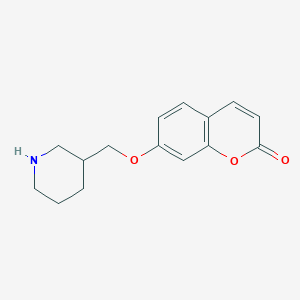

![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)

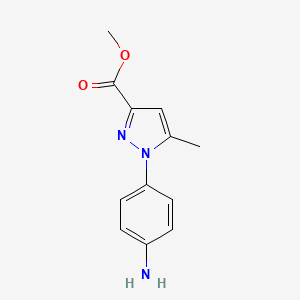

![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)